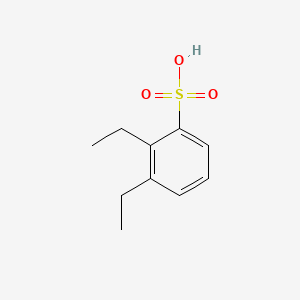
Benzenesulfonic acid, diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, diethyl- is an organosulfur compound with the chemical formula C6H5SO3H. It is the simplest aromatic sulfonic acid and appears as a colorless crystalline solid. This compound is highly soluble in water and alcohols, slightly soluble in benzene, and insoluble in non-polar solvents like diethyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenesulfonic acid, diethyl- is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. This process involves adding sulfur trioxide and fuming sulfuric acid to benzene, resulting in the formation of benzenesulfonic acid . The reaction is reversible and can be reversed by adding hot aqueous acid to benzenesulfonic acid to produce benzene .
Industrial Production Methods: Industrial production of benzenesulfonic acid involves continuous sulfonation with oleum (fuming sulfuric acid) or pure sulfur trioxide. Another method includes continuous extraction processes and azeotropic removal of reaction water .
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonic acid, diethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl chlorides and esters.
Reduction: It can be reduced to form sulfonamides.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and sulfonation
Common Reagents and Conditions:
Oxidation: Phosphorus pentachloride (PCl5) is commonly used to convert benzenesulfonic acid to benzenesulfonyl chloride.
Reduction: Sodium hydroxide (NaOH) is used to produce sodium phenolate from benzenesulfonic acid.
Substitution: Sulfur trioxide (SO3) and fuming sulfuric acid are used for sulfonation reactions.
Major Products:
Oxidation: Benzenesulfonyl chloride.
Reduction: Sodium phenolate.
Substitution: Nitrobenzene and benzenesulfonic acid
Scientific Research Applications
Benzenesulfonic acid, diethyl- has various scientific research applications, including:
Mechanism of Action
The mechanism of action of benzenesulfonic acid, diethyl- involves its role as an electrophile in electrophilic aromatic substitution reactions. The sulfur in sulfur trioxide is electrophilic due to the electron-withdrawing effect of the oxygen atoms. Benzene reacts with the sulfur of sulfur trioxide to form a sigma complex, followed by proton transfer to produce benzenesulfonic acid .
Comparison with Similar Compounds
- Sulfanilic acid
- p-Toluenesulfonic acid
- Phenylsulfonic acid
Comparison: Benzenesulfonic acid, diethyl- is unique due to its high solubility in water and alcohols, making it suitable for various industrial applications. In contrast, other similar compounds like sulfanilic acid and p-toluenesulfonic acid have different solubility properties and are used in different applications .
Properties
CAS No. |
50856-60-5 |
|---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
2,3-diethylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S/c1-3-8-6-5-7-10(9(8)4-2)14(11,12)13/h5-7H,3-4H2,1-2H3,(H,11,12,13) |
InChI Key |
UFTUYFPADJIUDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)S(=O)(=O)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















